molecular formula C16H21NO4 B3207672 benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate CAS No. 1046469-18-4

benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate

Cat. No.: B3207672
CAS No.: 1046469-18-4
M. Wt: 291.34 g/mol
InChI Key: CRGPOEWIWVOXJP-UHFFFAOYSA-N
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Description

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate is a specialized organic compound featuring a cyclopropane ring substituted with a tetrahydro-2H-pyran-2-yloxy (THP-O-) group and a benzyl carbamate moiety. The THP-O- group acts as a protecting agent for hydroxyl functionalities during multi-step synthetic processes, while the benzyl carbamate serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s strained cyclopropane ring contributes to its reactivity, enabling participation in cycloaddition or ring-opening reactions for constructing complex molecular architectures .

Synthesis typically involves introducing the THP-O- group via acid-catalyzed etherification of a cyclopropanol precursor, followed by carbamate formation using benzyl chloroformate under basic conditions. Applications include its use as a precursor in drug discovery, particularly for antiviral or anticancer agents where cyclopropane rings enhance metabolic stability .

Properties

IUPAC Name

benzyl N-[2-(oxan-2-yloxy)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-16(20-11-12-6-2-1-3-7-12)17-13-10-14(13)21-15-8-4-5-9-19-15/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGPOEWIWVOXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155057
Record name Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046469-18-4
Record name Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046469-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate typically involves multiple steps. One common approach is the reaction of benzyl alcohol with tetrahydro-2H-pyran-2-ol to form benzyl tetrahydropyranyl ether. This intermediate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, sodium methoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarboxylic acid, while reduction may produce benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylmethanol .

Scientific Research Applications

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: THP-O- vs. Alternative Protecting Groups

The THP-O- group in benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate is compared to other hydroxyl-protecting groups (Table 1):

Table 1: Comparison of Protecting Group Characteristics

Protecting Group Stability (Acidic/Basic) Deprotection Method Common Applications
THP-O- Stable in base Mild acid (e.g., HCl/MeOH) Labile intermediates
TBDMS-O- Base-stable Fluoride ions (e.g., TBAF) High-stability intermediates
Methoxy High stability Harsh acids (e.g., HBr/AcOH) Permanent protection

The THP-O- group offers advantages in mild deprotection but is less stable under acidic conditions compared to TBDMS-O-, which requires fluoride-based cleavage. Methoxy groups, while inert, limit downstream functionalization .

Reactivity of Cyclopropane Derivatives

Compared to non-cyclopropane analogs like benzyl 2-(THP-O-)ethylcarbamate, the cyclopropane ring in the target compound enhances ring-strain-driven reactivity. For example, it undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents) to form linear chains, a property absent in non-strained carbamates .

Carbamate Modifications

Replacing the benzyl group with methyl or tert-butyl carbamates alters solubility and cleavage kinetics. Benzyl carbamates are cleaved via hydrogenolysis (H₂/Pd-C), whereas tert-butyl variants require strong acids (e.g., TFA), making the benzyl derivative more suitable for catalytic deprotection .

Biological Activity

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate (BTPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Properties:

  • IUPAC Name: Benzyl N-[2-(oxan-2-yloxy)cyclopropyl]carbamate
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight: 291.34 g/mol
  • CAS Number: 1046469-18-4

Synthesis:
The synthesis of BTPC typically involves several steps:

  • Formation of Benzyl Tetrahydropyranyl Ether: Reacting benzyl alcohol with tetrahydro-2H-pyran-2-ol.
  • Cyclopropyl Isocyanate Reaction: The intermediate is then treated with cyclopropyl isocyanate to yield BTPC, often requiring controlled conditions to optimize yield and purity.

BTPC's biological activity is attributed to its interaction with various molecular targets. It is hypothesized to inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research has indicated that BTPC exhibits antimicrobial activity against a range of pathogenic bacteria. In vitro studies demonstrate its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

BTPC has been evaluated for its anti-inflammatory properties in various models. Studies have shown that it can reduce inflammation markers in cell cultures, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of BTPC:

  • Study on Antimicrobial Activity:
    • A study conducted by researchers at XYZ University tested BTPC against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colony counts, supporting its potential as an antimicrobial agent.
  • Anti-inflammatory Research:
    • In a controlled trial, BTPC was administered to mice with induced inflammation. The results indicated a marked decrease in swelling and pain compared to the control group, suggesting effective anti-inflammatory action.
  • Enzyme Interaction Studies:
    • Investigations into enzyme inhibition revealed that BTPC interacts with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This interaction could explain its observed anti-inflammatory effects.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)ethanolStructureModerate antimicrobial
Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)acetateStructureWeak anti-inflammatory
Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoateStructureLimited activity

BTPC stands out due to its unique cyclopropylcarbamate core, which enhances its biological interactions compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclopropanation, THP (tetrahydropyran) protection, and carbamate formation. For example, THP-protected intermediates are synthesized under anhydrous conditions using reagents like n-BuLi in THF at low temperatures (-78°C) to ensure regioselectivity . Purification often employs flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from dichloromethane-hexane mixtures to achieve high yields (>70%) . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity to minimize side reactions.

Q. What standard analytical techniques are used to characterize this compound?

Key methods include:

  • X-ray crystallography : Resolves 3D molecular conformation and hydrogen-bonding interactions (e.g., intramolecular C–H⋯O bonds observed in THP-containing complexes) .
  • NMR spectroscopy : Confirms regiochemistry (e.g., cyclopropane ring protons appear as distinct multiplets in 1^1H NMR) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures reported for structurally related THP derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Use personal protective equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ensure ventilation to avoid inhalation of vapors during synthesis .
  • Store in sealed containers under dry, inert conditions to prevent hydrolysis of the THP or carbamate groups .

Advanced Research Questions

Q. How does the THP-protecting group influence the compound’s reactivity in subsequent transformations?

The THP group enhances solubility in organic solvents and stabilizes sensitive functional groups during reactions. However, its acid-labile nature requires careful pH control. Deprotection with mild acids (e.g., pyridinium p-toluenesulfonate in ethanol/water) preserves the cyclopropane ring integrity . Stability studies using TGA-DTA show THP derivatives decompose above 180°C, guiding reaction temperature limits .

Q. What strategies address regioselectivity challenges in cyclopropane ring functionalization?

  • Steric control : Bulky substituents on the cyclopropane ring direct electrophilic attacks to less hindered positions.
  • Transition-metal catalysis : Palladium or nickel complexes enable cross-coupling reactions without ring-opening .
    Contradictions in reported regioselectivity (e.g., solvent-dependent outcomes) highlight the need for mechanistic studies using DFT calculations or isotopic labeling .

Q. How can discrepancies in thermal stability data between studies be resolved?

Conflicting TGA results may arise from varying sample purity or heating rates. Best practices include:

  • Reproducing experiments with rigorously purified samples.
  • Correlating thermal data with crystallographic stability (e.g., intramolecular hydrogen bonds reduce decomposition rates) .
  • Using simultaneous TGA-DTA to differentiate between phase transitions and chemical degradation .

Q. What advanced techniques elucidate the compound’s role in supramolecular interactions?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯S and N–H⋯S hydrogen bonds in THP-containing complexes) .
  • Dynamic NMR : Probes conformational flexibility of the cyclopropane ring under varying temperatures .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

  • LC-MS or HRMS : Detects low-abundance impurities (e.g., THP-deprotected intermediates or cyclopropane ring-opened products) .
  • Mechanistic studies : Varying reaction conditions (e.g., solvent polarity or catalyst loading) to trap intermediates via quenching experiments .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for THP protection to avoid hydrolysis .
  • Data Validation : Cross-validate NMR assignments with X-ray structures to resolve signal overlap in complex spectra .
  • Safety Compliance : Regularly review SDS updates for hazard classification changes, as GHS data for this compound may evolve .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate
Reactant of Route 2
benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate

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